molecular formula C12H12FNO2 B8494489 1-Acetyl-5-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-one

1-Acetyl-5-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No. B8494489
M. Wt: 221.23 g/mol
InChI Key: ILHSZZJKDGRGHY-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

2.10 g (9.49 mmol) 1-acetyl-5-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-one in 20 mL isopropanol were refluxed with 50 mL of an aqueous 6N hydrochloric acid solution for 1 h. After cooling the isopropanol was eliminated i. vac. The residue was diluted with 100 mL water and cooled with ice. The precipitated substance was suction filtered and washed with 30 mL water. The solid was dried in the CAD.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2)[C:6]([CH3:15])([CH3:14])[C:5]1=[O:16])(=O)C.Cl>C(O)(C)C.O>[F:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][C:5](=[O:16])[C:6]2([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)N1C(C(C2=CC(=CC=C12)F)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 30 mL water
CUSTOM
Type
CUSTOM
Details
The solid was dried in the CAD

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C(NC2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.